5-chloro-4-nitro-1H-imidazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-chloro-4-nitro-1H-imidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H2ClN3O2/c4-2-3(7(8)9)6-1-5-2/h1H,(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJYZSKPVPVBBFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC(=C(N1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H2ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.52 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Chloro 4 Nitro 1h Imidazole and Its Precursors/analogs
Foundational Nitration Strategies for Imidazole (B134444) Ring Systems
The introduction of a nitro group (—NO₂) onto an imidazole ring is a fundamental step in the synthesis of many pharmacologically important compounds. The position of nitration is highly dependent on the reaction conditions and the substitution pattern of the imidazole starting material.
The regioselectivity of imidazole nitration is a critical consideration for chemists. In an unsubstituted 1H-imidazole, the hydrogen atom on the nitrogen is in a state of tautomeric equilibrium, rendering the C-4 and C-5 positions chemically equivalent. google.com Consequently, direct nitration typically yields a product referred to as 4(5)-nitroimidazole. google.comwikipedia.org The position of the nitro group becomes distinct upon substitution at one of the ring nitrogens.
Generally, electrophilic nitration of imidazole favors the C-4 or C-5 position, while obtaining the 2-nitroimidazole isomer has historically been more challenging. google.com The synthesis of 2-nitroimidazoles often requires alternative strategies, such as starting from 2-aminoimidazole or using organometallic intermediates. nih.gov For the synthesis of 4- and 5-nitroimidazoles, the reaction conditions, including the choice of solvent and base, can influence the final product distribution and yield, especially during subsequent alkylation steps. researchgate.netderpharmachemica.com Computational studies, in conjunction with experimental results, have been used to understand the factors favoring alkylation at the N-1 position in 4-nitroimidazole (B12731), which is crucial for creating specific analogs. derpharmachemica.com
The most common and well-established method for nitrating the imidazole ring is mixed acid nitration. icm.edu.pl This process typically involves a combination of concentrated or fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). google.comwikipedia.org The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
The reaction of imidazole with a mixture of nitric and sulfuric acid directly produces 4(5)-nitroimidazole. wikipedia.org The reaction conditions for mixed acid nitration can be modulated to optimize yield and purity. Temperatures may range from near room temperature to the reflux temperature of the mixture, with reaction times often being relatively short. google.com A specific patented method for producing 5-chloro-1-methyl-4-nitroimidazole (B20735) involves the nitration of 5-chloro-1-methylimidazole using nitric acid in a sulfuric acid solvent at temperatures between 10–90 °C for 2–10 hours. google.com
Alternative nitrating agents have also been explored. Nitronium salts, such as nitronium tetrafluoroborate (NO₂BF₄), can be effective for nitrating imidazoles, particularly when selective nitration of the imidazole moiety is desired over an attached aryl ring. google.com These reactions are often carried out in inert solvents like acetonitrile (B52724) or nitromethane. google.com
| Reagent System | Target Position | Conditions | Typical Starting Material | Ref |
| HNO₃ / H₂SO₄ | C-4 / C-5 | 10-90 °C, 2-10 h | Substituted Imidazole | google.com |
| Fuming HNO₃ / H₂SO₄ | C-4 / C-5 | Room temp. to reflux | Imidazole | google.com |
| Nitronium tetrafluoroborate | Imidazole Ring | 0-20 °C | 2-Aryl Imidazole | google.com |
| HNO₃ / H₂SO₄ | C-4 / C-5 | <15 °C to 120 °C | Imidazole | icm.edu.pl |
To achieve greater control over the regioselectivity of nitration and subsequent reactions, protecting groups are often employed at the N-1 position of the imidazole ring. google.com Acylation is a common method to protect amino groups when the starting material contains one. google.com For directing substitution, particularly at the C-2 position, groups like the trityl group can be installed on the ring nitrogen. This allows for lithiation at the C-2 position followed by reaction with a nitrating agent. nih.gov
In the synthesis of specifically substituted analogs, the group at the N-1 position, such as a methyl group, can be considered a permanent protecting group that directs the regiochemical outcome of the nitration. For instance, the synthesis of 5-chloro-1-methyl-4-nitroimidazole begins with 1-methylimidazole, which is first chlorinated and then nitrated. google.com The presence of the N-methyl group prevents tautomerism and directs the incoming nitro group preferentially to the C-4 position, influenced by the existing chloro substituent at C-5.
Halogenation Techniques for Chloro-Substituted Imidazoles
The introduction of chlorine onto the imidazole scaffold is another key transformation. The choice of chlorinating agent and reaction conditions is paramount for achieving the desired substitution pattern and avoiding the formation of unwanted byproducts.
A variety of reagents can be used for the electrophilic chlorination of imidazole and its derivatives. Trichloroisocyanuric acid (TCCA) has been effectively used as a chlorinating agent in the synthesis of chloro-nitroimidazole derivatives. In one patented process, N-ethoxymethyl-4-nitroimidazole is treated with TCCA in ethyl acetate (B1210297) at elevated temperatures to produce a 2-chloro-4-nitroimidazole precursor. google.com This highlights a strategy where the imidazole is first nitrated and protected, then subsequently chlorinated.
Other chlorinating agents are employed for different substitution patterns. For example, the deoxygenative chlorination of imidazole N-oxides using oxalyl chloride provides a route to 2-chloroimidazoles. beilstein-journals.orgresearchgate.net This method is notable for proceeding under solvent-free conditions at room temperature. researchgate.net While historically, direct chlorination of N-unsubstituted imidazoles was challenging, often leading to complex molecular changes rather than simple substitution, modern methods have provided more reliable pathways. google.com
| Chlorinating Agent | Substrate Type | Position Chlorinated | Ref |
| Trichloroisocyanuric Acid (TCCA) | N-protected 4-nitroimidazole | C-2 | google.com |
| Oxalyl Chloride | Imidazole N-oxide | C-2 | beilstein-journals.orgresearchgate.net |
| Sodium Hypochlorite | Imidazole | C-4, C-5 | chemsociety.org.ng |
| Phosphorus Pentachloride (PCl₅) | N-alkylated imidazoles | C-5 | google.com |
Achieving controlled, regioselective chlorination is essential for minimizing the formation of undesired isomers and poly-halogenated byproducts. The reactivity of the imidazole ring means that direct chlorination can be difficult to stop at the mono-substituted stage. The presence of one chlorine atom deactivates the ring, making subsequent substitutions less favorable, but mixtures can still occur.
One effective strategy for control is the use of N-protected intermediates. As seen with TCCA, protecting the N-1 position with a group like ethoxymethyl allows for the clean chlorination of 4-nitroimidazole at the C-2 position. google.com After the chlorination step, the protecting group can be removed under acidic conditions to yield the final 2-chloro-4-nitro-1H-imidazole. google.com This multi-step approach, involving protection, functionalization, and deprotection, is a cornerstone of modern heterocyclic synthesis, enabling the precise construction of complex molecules like 5-chloro-4-nitro-1H-imidazole and its isomers.
Advanced Coupling and Annulation Strategies for this compound Derivatives
Modern synthetic organic chemistry offers a powerful toolkit for the functionalization of heterocyclic compounds. For derivatives of this compound, palladium-catalyzed cross-coupling, annulation, and multi-component reactions represent key strategies for creating complex molecular architectures.
Palladium-catalyzed cross-coupling reactions are a cornerstone for the formation of carbon-carbon bonds. The Suzuki-Miyaura coupling, in particular, has been effectively employed for the synthesis of 5-aryl-4-nitroimidazole derivatives from their chloro precursors. A notable example is the synthesis of 5-aryl-1-methyl-4-nitroimidazoles via the reaction of 5-chloro-1-methyl-4-nitroimidazole with various arylboronic acids.
This reaction is typically carried out in the presence of a palladium catalyst, such as dichlorobis(triphenylphosphine)palladium(II), a base like potassium carbonate, and a phase-transfer catalyst, for instance, tetrabutylammonium (B224687) bromide, often in an aqueous medium. The presence of the electron-withdrawing nitro group on the imidazole ring is thought to facilitate the coupling process, leading to good yields of the desired products.
A study on the Suzuki coupling of 5-chloro-1-methyl-4-nitroimidazole with a range of arylboronic acids demonstrated the versatility of this method. The reactions were conducted at 75-80 °C for 5-8 hours, affording the corresponding 5-aryl derivatives in yields spanning from 57% to 75%.
Below is a table summarizing the results of the Suzuki coupling reactions for the synthesis of various 5-aryl-1-methyl-4-nitroimidazoles.
Table 1: Synthesis of 5-Aryl-1-methyl-4-nitroimidazoles via Suzuki Coupling
| Entry | Arylboronic Acid | Product | Yield (%) |
|---|---|---|---|
| 1 | Phenylboronic acid | 1-Methyl-4-nitro-5-phenyl-1H-imidazole | 70 |
| 2 | 4-Methylphenylboronic acid | 1-Methyl-5-(4-methylphenyl)-4-nitro-1H-imidazole | 65 |
| 3 | 4-Methoxyphenylboronic acid | 5-(4-Methoxyphenyl)-1-methyl-4-nitro-1H-imidazole | 75 |
| 4 | 4-Fluorophenylboronic acid | 5-(4-Fluorophenyl)-1-methyl-4-nitro-1H-imidazole | 60 |
| 5 | 4-Chlorophenylboronic acid | 5-(4-Chlorophenyl)-1-methyl-4-nitro-1H-imidazole | 57 |
| 6 | 3-Chlorophenylboronic acid | 5-(3-Chlorophenyl)-1-methyl-4-nitro-1H-imidazole | 62 |
Annulation reactions provide a powerful means to construct fused heterocyclic systems, which are prevalent in pharmacologically active compounds. A synthetic route to imidazo[4,5-b]pyridinones has been developed starting from readily available 5-chloro-4-nitroimidazoles . This multi-step process culminates in the construction of the pyridine ring through an annelation strategy.
The key step in this synthesis involves the annelation of 4-amino-5-ethoxalylimidazoles with active methylene compounds . This transformation can be achieved either under dehydrating conditions or through acylation with substituted acetyl chlorides, which is followed by a spontaneous cyclization to form the pyridinone ring . This methodology allows for the introduction of a variety of substituents at the 6-position of the imidazo[4,5-b]pyridinone core .
While the direct annulation of this compound is not a one-step process, its conversion to a suitable precursor for cyclization highlights its utility as a starting material for more complex fused systems. An interesting deviation in this chemistry was observed when the cyclization of a phenylacetyl derivative led to the formation of a seven-membered ring, yielding an imidazo[4,5-b]azepinedione .
Multi-component reactions (MCRs) and one-pot syntheses have gained significant traction in modern organic chemistry due to their efficiency, atom economy, and ability to generate molecular complexity in a single operation. While the direct synthesis of this compound via a multi-component reaction is not commonly reported, the principles of MCRs are widely applied to the synthesis of the broader imidazole scaffold.
These reactions typically involve the condensation of three or more starting materials. For instance, the four-component synthesis of 1,2,4,5-tetrasubstituted imidazoles can be achieved by the one-pot condensation of an aldehyde, a 1,2-diketone, ammonium acetate, and a primary aromatic amine. Various catalysts, including nanocrystalline magnesium aluminate, have been shown to be effective for this transformation.
The advantages of such one-pot procedures include high yields, short reaction times, mild reaction conditions, and simplified work-up procedures. Although these methods often produce highly substituted imidazoles, they underscore the potential for developing streamlined synthetic routes to functionalized imidazole derivatives, which could be adapted for precursors of this compound.
Methodological Advancements and Green Chemistry Considerations in Synthesis
Recent advancements in the synthesis of nitroimidazoles have focused on improving reaction efficiency and incorporating principles of green chemistry to reduce the environmental impact of chemical processes.
The optimization of reaction conditions is paramount for achieving high yields and purity of the target compound. A patented method for the preparation of 5-chloro-1-methyl-4-nitroimidazole highlights a two-step process that achieves high yield and purity google.com.
The first step involves the salification of 5-chloro-1-methylimidazole with nitric acid in toluene, followed by azeotropic dehydration to produce 5-chloro-1-methylimidazole nitrate salt in high yield google.com. The second step is the nitration of this salt in sulfuric acid. The temperature of the nitration reaction is carefully controlled, initially below 15 °C during the addition of the nitrate salt, and then maintained at 55 °C for 7 hours google.com. This controlled process results in a product yield of 93.2% with a purity of 99.3% as determined by HPLC google.com.
Table 2: Optimized Conditions for 5-Chloro-1-methyl-4-nitroimidazole Synthesis google.com
| Step | Reactants | Solvent/Reagent | Temperature | Time | Yield | Purity (HPLC) |
|---|---|---|---|---|---|---|
| Salification | 5-chloro-1-methylimidazole, Nitric acid | Toluene | Reflux | - | 98.5% | - |
This example demonstrates how careful control over parameters such as temperature, reaction time, and the nature of the starting material (using the nitrate salt instead of the free base for nitration) can significantly improve the outcome of the synthesis.
The principles of green chemistry are increasingly being integrated into synthetic methodologies to minimize waste and environmental harm. For the synthesis of 5-chloro-1-methyl-4-nitroimidazole, an environmentally friendly approach has been proposed where the synthesis process is designed to reduce the emission of harmful nitrogen oxides google.com.
A key aspect of this greener protocol is the ability to recycle solvents and extraction agents. The patent for the synthesis of 5-chloro-1-methyl-4-nitroimidazole explicitly states that the solvent and extractant can be recycled, which lowers production costs and reduces the environmental footprint of the process google.com. The use of azeotropic dehydration with toluene in the salification step is an example of a technique that can be integrated into a process with solvent recovery google.com.
Furthermore, in the context of palladium-catalyzed coupling reactions, which are often used for the derivatization of this compound, green chemistry principles are being applied. This includes the use of greener solvents and the development of protocols for catalyst recycling. For instance, the use of a blend of N-hydroxyethylpyrrolidone, water, and N,N,N',N'-tetramethyl guanidine as a green solvent system has been shown to be effective for Heck-Cassar-Sonogashira cross-coupling reactions, with the catalyst/solvent solution being recyclable.
Chemical Reactivity and Mechanistic Transformations of 5 Chloro 4 Nitro 1h Imidazole
Reactivity of the Nitro Group: Reduction Pathways
The nitro group is a key functional moiety that can be readily transformed, leading to a variety of derivatives with significant applications. Its reduction is a central theme in the chemistry of nitroimidazoles, often being a crucial step in their biological mechanism of action nih.gov.
The reduction of the nitro group on the imidazole (B134444) ring is a well-established transformation that typically yields the corresponding amino derivative. Catalytic hydrogenation is a common method to achieve this. For instance, the reduction of related 5-nitroimidazoles has been successfully carried out using catalysts like Raney Nickel in solvents such as anhydrous ethyl acetate (B1210297) to produce 5-aminoimidazoles nih.gov. This transformation is crucial as 4(5)-aminoimidazoles are known to be important biosynthetic precursors for purines, although they can be unstable compounds nih.gov.
The biological activity of many 5-nitroimidazole derivatives is attributed to the reductive bioactivation of the nitro group within target cells nih.gov. This process generates reactive intermediates, such as nitro radical anions, which are believed to be the ultimate cytotoxic agents that interact with cellular macromolecules like DNA nih.gov.
The reduction of the nitro group can proceed through various mechanisms, depending on the chosen method.
Electrochemical Reduction: Detailed studies on analogous compounds, such as 2-nitroimidazole, provide insight into the electrochemical reduction pathway. The process is typically pH-dependent. In acidic conditions, a single irreversible reduction peak is often observed, while two reduction peaks may appear in alkaline media. The mechanism is believed to involve:
A one-electron reduction to form a nitro radical anion (R-NO₂•⁻).
Further reduction of the radical anion.
The ultimate formation of a hydroxylamine (B1172632) derivative (R-NHOH) libretexts.org.
At a potential of approximately -1.0 V, the nitro radical anion can be formed, and this intermediate can undergo subsequent chemical reactions, such as disproportionation libretexts.org.
Catalytic Reduction: Catalytic hydrogenation represents a common and efficient method for the complete reduction of the nitro group to an amine. This process typically involves the use of metal catalysts under a hydrogen atmosphere.
| Catalyst | Substrate Example | Product | Reference |
| Raney Nickel | 2-benzoyl-1-methyl-5-nitroimidazole | 2-benzoyl-1-methyl-5-aminoimidazole | nih.gov |
| Palladium (Pd) | General Nitroarenes | Azoarenes or Aminoarenes | organic-chemistry.org |
This table presents examples of catalysts used for the reduction of nitro groups on aromatic and heteroaromatic rings.
Reactivity of the Chlorine Atom: Nucleophilic Displacement
The chlorine atom at the C5 position of 5-chloro-4-nitro-1H-imidazole is activated towards nucleophilic aromatic substitution (SNAr). This activation is due to the strong electron-withdrawing effect of the adjacent nitro group, which stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the reaction quinoline-thiophene.comhud.ac.uk.
The activated chlorine atom can be displaced by a wide range of nucleophiles, providing a versatile method for synthesizing various substituted 4-nitroimidazoles.
Thiol Nucleophiles: A prominent example is the synthesis of the immunosuppressive drug Azathioprine. In this reaction, the chlorine atom of 5-chloro-1-methyl-4-nitro-1H-imidazole is displaced by the thiol group of 6-mercaptopurine (B1684380) in a solvent like dimethyl sulfoxide (B87167) (DMSO) nih.gov.
Carbon Nucleophiles (Suzuki Coupling): The chlorine atom can be substituted by aryl groups through palladium-catalyzed cross-coupling reactions. The Suzuki coupling of 5-chloro-1-methyl-4-nitroimidazole (B20735) with various arylboronic acids has been successfully demonstrated. These reactions are typically carried out in water at elevated temperatures, using a palladium catalyst and a base, to yield 5-aryl-1-methyl-4-nitroimidazoles nih.govresearchgate.net.
Oxygen Nucleophiles: Reactions with phenoxides have also been reported for related nitrochloroimidazoles, leading to the formation of aryl ethers osi.lv.
Nitrogen Nucleophiles: While specific examples for this compound are less detailed in the provided sources, analogous reactions on other halogenated nitroimidazoles show that secondary amines readily displace the halogen atom researchgate.net.
| Nucleophile | Reagent Example | Product Type | Reference |
| Thiol | 6-Mercaptopurine | Thioether | nih.gov |
| Arylboronic Acid | Phenylboronic acid | 5-Aryl-4-nitroimidazole | nih.govresearchgate.net |
| Amine | Secondary Amines | 5-Amino-4-nitroimidazole | researchgate.net |
| Phenoxide | Phenols, Naphthols | 5-Aryloxy-4-nitroimidazole | osi.lv |
This interactive table summarizes the types of nucleophiles that react with this compound and its analogs.
Regioselectivity: In imidazole rings substituted with multiple halogens and a nitro group, the site of nucleophilic attack can depend on the nature of the nucleophile. Studies on 2,4-dihalogeno-1-methyl-5-nitroimidazole have shown that "soft" nucleophiles, such as amines and thiols, preferentially displace the halogen at the C4 position. In contrast, "hard" nucleophiles, like methoxide (B1231860) or cyanide anions, tend to react at the C2 position researchgate.netcapes.gov.br. For this compound, the substitution occurs regioselectively at the C5 position, driven by the activation from the C4-nitro group.
Reaction Kinetics: The kinetics of SNAr reactions on activated aromatic systems often involve a two-step mechanism: initial nucleophilic attack to form a Meisenheimer intermediate, followed by the departure of the leaving group. For reactions of nitrofluorobenzenes with phenoxides, the decomposition of this intermediate has been identified as the rate-limiting step hud.ac.uk. The rate of Suzuki coupling reactions is enhanced by additives like tetrabutylammonium (B224687) bromide (TBAB), which helps stabilize the palladium nanoparticle catalyst nih.gov. Reaction times for these couplings are typically in the range of 5-8 hours at 75-80 °C nih.gov.
Intramolecular and Intermolecular Reactions of the Imidazole Ring System
Beyond the direct reactions of the nitro and chloro substituents, the imidazole ring itself can participate in intermolecular reactions.
A key example of an intermolecular reaction is the palladium-catalyzed Suzuki-Miyaura cross-coupling, as detailed previously. This reaction forms a new carbon-carbon bond at the C5 position of the imidazole ring, demonstrating its utility as a scaffold for building more complex molecules nih.govresearchgate.net. The reaction involves the formation of organometallic intermediates in a catalytic cycle comprising oxidative addition, transmetalation, and reductive elimination steps libretexts.orgchemrxiv.org. The electron-rich nature of the imidazole ring, modulated by its substituents, plays a crucial role in these transformations quinoline-thiophene.comnih.gov. While the provided sources focus heavily on the reactivity of the substituents, the imidazole core provides the foundational structure for these important synthetic transformations.
Tautomeric Equilibria and Protonation Effects on Reactivity
The reactivity of the imidazole ring in this compound is profoundly influenced by the phenomenon of annular tautomerism. This involves the migration of the proton between the two nitrogen atoms of the imidazole ring, leading to an equilibrium between two distinct tautomeric forms: this compound and 4-chloro-5-nitro-1H-imidazole. The position of this equilibrium is critical as it dictates the electronic character and, consequently, the nucleophilicity of the ring nitrogens. The presence of electron-withdrawing chloro and nitro substituents significantly lowers the basicity of the imidazole ring compared to the parent imidazole.
The equilibrium between these tautomers means that the molecule exists as a dynamic mixture. The properties and subsequent reactivity of the compound are a composite of both forms. The N-H proton can reside on the nitrogen adjacent to the carbon with the chloro substituent or the one adjacent to the carbon with the nitro group. This dynamic behavior is crucial in understanding the molecule's interactions and reaction pathways. researchgate.net
Alkylation and Acylation of Ring Nitrogen Atoms
The nitrogen atoms of the this compound ring are nucleophilic centers that can react with electrophiles such as alkyl and acyl halides. The alkylation of 4(5)-nitroimidazoles is a well-studied transformation that is highly sensitive to reaction conditions, often leading to issues of regioselectivity. The presence of two non-equivalent ring nitrogen atoms, due to the tautomeric equilibrium, means that alkylation can produce a mixture of two isomeric products: the 1-alkyl-4-nitro-5-chloroimidazole and the 1-alkyl-5-nitro-4-chloroimidazole.
The regiochemical outcome of the alkylation is dependent on several factors, including the solvent, the base used, the nature of the alkylating agent, and the reaction temperature. For example, studies on the alkylation of 4(5)-nitro-1H-imidazoles have shown that heating the reaction mixture to 60°C in acetonitrile (B52724) with potassium carbonate as the base provides good yields of N-alkylated products. derpharmachemica.com
Temperature, in particular, can play a decisive role in controlling the product distribution. In acidic media, the alkylation of 4(5)-nitro-1H-imidazoles with reactive alkylating agents like benzyl (B1604629) chloride can be directed towards different isomers based on temperature. rsc.org At lower temperatures (e.g., 75°C), the reaction predominantly yields the 5-nitro isomer, which is the kinetically controlled product. rsc.org Conversely, at higher temperatures (e.g., 140°C), the thermodynamically more stable 4-nitro isomer is the major product. rsc.org This temperature-dependent selectivity is explained by a mechanism involving the initial formation of the 5-nitro isomer, followed by quaternization and a preferential dealkylation process that ultimately yields the more stable 4-nitro product. rsc.org
Below is a table summarizing the results of an alkylation study on the related 4-nitroimidazole (B12731) compound, illustrating the influence of reaction conditions on product yield.
| Alkylating Agent | Solvent | Base | Temperature | Yield (%) |
|---|---|---|---|---|
| Ethyl Bromoacetate | CH₃CN | K₂CO₃ | 60°C | 85 |
| Methyl Iodide | CH₃CN | K₂CO₃ | 60°C | 72 |
| Benzyl Bromide | CH₃CN | K₂CO₃ | 60°C | 80 |
| Allyl Bromide | DMF | KOH | Room Temp | 55 |
| Ethyl Bromoacetate | DMSO | K₂CO₃ | Room Temp | 60 |
This table is based on data for the alkylation of 4-nitroimidazole and serves as an illustrative example of how reaction parameters affect outcomes for this class of compounds. derpharmachemica.com
Cycloaddition Reactions and Fused Ring Formation
The electron-deficient nature of the this compound ring system makes it a potential candidate for participation in cycloaddition reactions, particularly those involving electron-rich partners. The strong electron-withdrawing effects of the nitro and chloro groups reduce the electron density of the imidazole π-system, predisposing it to react as the electrophilic component in inverse-electron-demand Diels-Alder reactions. In such transformations, the nitro-substituted imidazole ring would act as an azadiene, reacting with electron-rich dienophiles like enamines, enol ethers, or ynamines to form fused heterocyclic systems. nih.gov
While specific examples involving this compound are not extensively documented, studies on other electron-deficient nitro-heterocycles provide a strong basis for this reactivity. For instance, 5-nitro-1,2,3-triazine undergoes rapid cycloaddition with various electron-rich dienophiles, demonstrating the feasibility of this reaction class for highly electron-poor heterocycles. nih.gov
Furthermore, the imidazole ring can be modified to participate in [4+2] cycloaddition reactions to form spiro-compounds. Research on 5-methylidene-hydantoins, which contain an imidazole-related core, shows that they undergo Diels-Alder reactions with 1,3-dienes such as cyclopentadiene (B3395910) and isoprene. mdpi.com These reactions can be catalyzed by Lewis acids and proceed with high regioselectivity and stereoselectivity. mdpi.com By analogy, functionalization of the this compound scaffold to introduce a dienophilic exocyclic double bond could open pathways to novel spiro-fused imidazolone (B8795221) derivatives. Such reactions would significantly expand the structural diversity of compounds accessible from this starting material.
Advanced Structural Elucidation and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by probing the magnetic properties of atomic nuclei.
While specific experimental NMR data for 5-chloro-4-nitro-1H-imidazole is not extensively detailed in readily available literature, its expected spectral characteristics can be inferred from fundamental principles and comparison with closely related analogs, such as 5-chloro-1-methyl-4-nitroimidazole (B20735).
Proton (¹H) NMR: The ¹H NMR spectrum of this compound is predicted to be relatively simple. It should feature a distinct singlet corresponding to the proton at the C2 position of the imidazole (B134444) ring. A second, typically broader, singlet is expected for the proton attached to the nitrogen at the N1 position (N-H). The chemical shift of the C2-H proton is influenced by the electron-withdrawing effects of the adjacent nitrogen atoms, the chloro group, and the nitro group.
Carbon (¹³C) NMR: The ¹³C NMR spectrum would display three distinct signals, one for each carbon atom in the imidazole ring (C2, C4, and C5). The carbon atom C4, being directly attached to the strongly electron-withdrawing nitro group, is expected to be the most deshielded and appear at the lowest field (highest ppm value). The C5 carbon, bonded to the chlorine atom, would also be significantly deshielded. The C2 carbon would appear at a chemical shift typical for an sp²-hybridized carbon situated between two nitrogen atoms in a heterocyclic ring.
For comparative purposes, the experimentally determined ¹H NMR data for the analogous compound, 5-chloro-1-methyl-4-nitroimidazole, is provided below. In this molecule, the N-H proton is replaced by a methyl group, which gives rise to an additional singlet.
| Compound | Proton Signal | Chemical Shift (δ) in ppm | Solvent |
|---|---|---|---|
| 5-chloro-1-methyl-4-nitroimidazole | C2-H (singlet) | 8.012 | DMSO-d₆ |
| N-CH₃ (singlet) | 3.735 |
This data helps to confirm the positional assignment of the substituents on the imidazole ring. The presence of a single aromatic proton signal is consistent with a trisubstituted imidazole structure.
For a planar, aromatic molecule with a simple substitution pattern like this compound, advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy, which are used to determine spatial proximity of atoms, are generally not required for primary structural confirmation. The molecule lacks stereocenters and significant conformational flexibility that would necessitate such analyses. The primary structure is unequivocally confirmed by basic 1D ¹H and ¹³C NMR. However, techniques like solid-state NMR could be employed to study intermolecular interactions, such as hydrogen bonding involving the N-H proton in the crystal lattice.
Vibrational Spectroscopy: Infrared (IR) and Raman
The IR and Raman spectra of this compound are dominated by vibrations characteristic of the imidazole ring and its substituents. The nitro (NO₂) and chloro (C-Cl) groups have particularly strong and identifiable vibrational modes. Detailed computational and experimental studies on the closely related 5-chloro-1-methyl-4-nitroimidazole provide reliable assignments for these modes. doi.org
Key vibrational frequencies observed for the N-methyl analog that are directly relevant for identifying the functional groups in this compound include:
NO₂ Asymmetric Stretch: This intense absorption typically appears in the 1560-1520 cm⁻¹ region. For the N-methyl analog, it has been assigned to an experimental IR band at 1532 cm⁻¹. doi.org
NO₂ Symmetric Stretch: This vibration gives rise to a strong band in the 1380-1330 cm⁻¹ range. It was observed at 1362 cm⁻¹ in the IR spectrum of the N-methyl analog. doi.org
C-Cl Stretch: The carbon-chlorine stretching vibration is typically found in the 850-550 cm⁻¹ region. In the Raman spectrum of the N-methyl analog, this mode was assigned to a band at 766 cm⁻¹. doi.org
For this compound, an additional important band, the N-H stretch , would be expected, typically appearing as a broad absorption in the 3300-2500 cm⁻¹ range, which is characteristic of hydrogen-bonded N-H groups in imidazole rings.
| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Observed Frequency (cm⁻¹) in 5-chloro-1-methyl-4-nitroimidazole doi.org | Spectroscopy Type |
|---|---|---|---|
| N-H Stretch | 3300-2500 | N/A (Expected for 1H-imidazole) | IR |
| NO₂ Asymmetric Stretch | 1560-1520 | 1532 | IR |
| NO₂ Symmetric Stretch | 1380-1330 | 1362 | IR |
| C-Cl Stretch | 850-550 | 766 | Raman |
Mass Spectrometry Techniques
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.
For this compound (C₃H₂ClN₃O₂), the calculated molecular weight is approximately 147.52 g/mol . The mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to this mass. A key feature would be the isotopic signature of the chlorine atom. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in a characteristic M+2 peak (at m/z ≈ 149.5) with an intensity that is approximately one-third of the molecular ion peak, providing definitive evidence for the presence of a single chlorine atom in the molecule. miamioh.edu
The fragmentation of the molecular ion would likely proceed through pathways common to nitroaromatic compounds. Based on studies of related nitroimidazoles, the primary fragmentation steps are expected to involve the loss of the nitro group or its components. nih.govutupub.fi
Expected fragmentation pathways include:
Loss of NO₂: A fragment resulting from the cleavage of the C-NO₂ bond, leading to an ion at [M - 46]⁺.
Loss of NO: A rearrangement followed by the elimination of nitric oxide, giving a fragment at [M - 30]⁺.
Loss of Cl: Cleavage of the C-Cl bond to produce a fragment at [M - 35]⁺.
Subsequent Ring Fragmentation: The initial fragments can undergo further cleavage of the imidazole ring, leading to smaller charged species.
| Ion | Description | Expected m/z (for ³⁵Cl) |
|---|---|---|
| [M]⁺ | Molecular Ion | 147.5 |
| [M+2]⁺ | Isotopic Peak for ³⁷Cl | 149.5 |
| [M - NO₂]⁺ | Loss of nitro group | 101.5 |
| [M - NO]⁺ | Loss of nitric oxide | 117.5 |
| [M - Cl]⁺ | Loss of chlorine radical | 112.5 |
High-Resolution Mass Spectrometry for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is a critical technique for determining the precise elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, which has the molecular formula C₃H₂ClN₃O₂, the theoretical monoisotopic mass is calculated to be 146.9835540 Daltons. nih.gov HRMS instruments, such as Time-of-Flight (ToF) or Orbitrap analyzers, can experimentally verify this exact mass, typically with an accuracy in the low parts-per-million (ppm) range. nih.govthermofisher.com This high level of precision allows for the unambiguous confirmation of the compound's elemental formula, distinguishing it from other potential isobaric compounds. thermofisher.com
| Parameter | Value |
|---|---|
| Molecular Formula | C₃H₂ClN₃O₂ |
| Theoretical Monoisotopic Mass (Da) | 146.9835540 nih.gov |
Fragmentation Patterns and Structural Information
Mass spectrometry, particularly when coupled with techniques like collision-induced dissociation (CID), provides valuable structural information through the analysis of fragmentation patterns. utupub.fi While specific fragmentation data for this compound is not extensively detailed, patterns can be inferred from studies on closely related nitroimidazole compounds and general fragmentation principles. utupub.fimiamioh.edu
Upon ionization in a mass spectrometer, the molecular ion (M+) of a nitroimidazole derivative is energetically unstable and prone to fragmentation. chemguide.co.uk For nitroaromatic compounds, characteristic fragmentation pathways include the loss of the nitro group. utupub.fi Studies on 4(5)-nitroimidazole show that fragmentation often involves the rupture of the imidazole ring following the ejection of the nitro group. utupub.fi Another common fragmentation pathway for halogenated compounds is the loss of the halogen atom. miamioh.edu Therefore, the expected fragmentation of this compound would likely involve initial losses of key functional groups, followed by the breakdown of the heterocyclic core.
Key expected fragmentation pathways include:
Loss of the nitro group: A primary fragmentation would be the cleavage of the C-N bond, resulting in the loss of a nitro radical (•NO₂) or nitric oxide (NO) followed by a carbonyl group (CO). nih.gov
Loss of chlorine: Cleavage of the C-Cl bond would lead to the loss of a chlorine radical (•Cl). miamioh.edu
Ring Cleavage: Subsequent fragmentation of the remaining imidazole ring structure would lead to smaller charged fragments. utupub.fi
X-ray Diffraction Crystallography
X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms within a crystal, offering precise details on molecular geometry and intermolecular interactions.
Single Crystal X-ray Analysis for Solid-State Molecular Geometry
Single-crystal X-ray analysis of the tautomer 2-chloro-4-nitro-1H-imidazole provides detailed insights into the solid-state geometry, which is expected to be very similar to the 5-chloro isomer. nih.gov The analysis reveals that the molecule is nearly planar. nih.gov The dihedral angle, which measures the twist between the imidazole ring and the nitro group, is minimal at 1.7 (2)°. nih.gov This planarity suggests significant electron delocalization across the molecule. uomphysics.net The geometric parameters from the study are consistent with those reported for other 4-nitroimidazole (B12731) structures. nih.gov
| Parameter | Value |
|---|---|
| Empirical formula | C₃H₂ClN₃O₂ nih.gov |
| Formula weight | 147.53 nih.gov |
| Temperature (K) | 100 nih.gov |
| Crystal system | Monoclinic nih.gov |
| Space group | P2₁/c nih.gov |
| a (Å) | 5.905 (2) nih.gov |
| b (Å) | 10.033 (4) nih.gov |
| c (Å) | 9.150 (3) nih.gov |
| β (°) | 105.180 (8) nih.gov |
| Volume (ų) | 523.2 (3) nih.gov |
| Z | 4 nih.gov |
Intermolecular Interactions and Crystal Packing Motifs
The crystal structure of 2-chloro-4-nitro-1H-imidazole is stabilized by a network of specific intermolecular interactions that dictate the crystal packing. nih.gov Inversion-related molecules are linked by pairs of intermolecular C—H⋯O hydrogen bonds, forming dimers characterized by an R²₂(10) ring motif. nih.gov These dimeric units are further interconnected into two-dimensional arrays through N—H⋯N hydrogen bonds. nih.gov
| Interaction Type | Description | Distance (Å) |
|---|---|---|
| C—H⋯O Hydrogen Bond | Links molecules into dimers nih.gov | - |
| N—H⋯N Hydrogen Bond | Connects dimers into 2D networks nih.gov | - |
| Cl⋯O Interaction | Provides further crystal stabilization nih.gov | 3.143 (2) nih.gov |
| Cl⋯O Interaction | Provides further crystal stabilization nih.gov | 3.148 (2) nih.gov |
Computational Chemistry and Quantum Mechanical Investigations
Electronic Structure Calculations: Density Functional Theory (DFT)
DFT calculations are fundamental to understanding the intrinsic properties of 5-chloro-4-nitro-1H-imidazole. By modeling the electron density, researchers can predict various molecular attributes, from its three-dimensional shape to its chemical reactivity.
Geometric Optimization and Conformational Analysis
Geometric optimization is a computational process used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as the equilibrium geometry. For derivatives of imidazole (B134444), this analysis is crucial as the orientation of the substituent groups (chloro and nitro groups) can significantly influence the molecule's properties. doi.org DFT methods, such as B3LYP, are commonly employed to find the structure that corresponds to the minimum energy on the potential energy surface. doi.org Conformational analysis involves exploring different spatial arrangements of the atoms by rotating around single bonds to identify the most stable conformer. For a related compound, 5-chloro-1-methyl-4-nitroimidazole (B20735), conformational analysis confirmed the planarity of the nitro group with the imidazole ring. doi.org
Table 1: Representative Optimized Geometric Parameters for Imidazole Derivatives This table provides generalized data for similar compounds as specific values for this compound were not available in the search results.
| Parameter | Typical Bond Length (Å) | Typical Bond Angle (°) |
|---|---|---|
| C-N (imidazole ring) | 1.32 - 1.38 | - |
| C=C (imidazole ring) | 1.36 - 1.37 | - |
| C-Cl | ~1.72 | - |
| C-N (nitro group) | ~1.45 | - |
| N-C-N (imidazole ring) | - | 108 - 112 |
| O-N-O (nitro group) | - | ~125 |
Calculation of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. irjweb.com The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. irjweb.com For a similar molecule, the HOMO-LUMO energy gap was calculated to be 5.0211 eV, which helps in understanding the charge transfer interactions within the molecule. doi.org
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attacks. nih.gov The MEP map displays different potential values on the electron density surface using a color spectrum. Regions of negative potential (typically colored red) are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are favorable sites for nucleophilic attack. nih.gov In imidazole derivatives, the negative potential is often localized over the electronegative nitrogen and oxygen atoms, while the hydrogen atoms attached to the ring can exhibit positive potential. doi.orgnih.gov
Natural Bond Orbital (NBO) Analysis for Charge Delocalization
Natural Bond Orbital (NBO) analysis provides a detailed picture of the electron delocalization, charge transfer, and hyperconjugative interactions within a molecule. acadpubl.eu By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis quantifies the stabilization energy associated with these electronic delocalizations. In aromatic and heterocyclic systems like this compound, these interactions are key to understanding the molecule's stability and the distribution of electron density across the ring and its substituents. doi.orgacadpubl.eu
Spectroscopic Property Predictions
Computational methods are also employed to predict and help interpret various types of molecular spectra, providing a powerful link between theoretical models and experimental observations.
Computational Simulation of NMR and Vibrational Spectra
Theoretical calculations can accurately predict Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (FTIR and Raman). doi.org DFT calculations are used to compute the magnetic shielding tensors for NMR spectra and the harmonic vibrational frequencies. doi.orgresearchgate.net These calculated spectra are often scaled to correct for systematic errors arising from the theoretical approximations. Comparing the simulated spectra with experimental data allows for a more precise assignment of the observed signals and a deeper understanding of the molecular structure and bonding. doi.org For the related compound 5-chloro-1-methyl-4-nitroimidazole, quantum chemical studies using DFT have been successfully used to analyze ¹H and ¹³C chemical shifts as well as assign infrared and Raman bands. doi.org
Validation against Experimental Spectroscopic Data
In computational chemistry, a critical step is the validation of theoretical models against experimental data. This process typically involves calculating spectroscopic properties, such as infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra, using quantum mechanical methods like Density Functional Theory (DFT). The computed spectra are then compared with experimentally recorded spectra. A high degree of correlation between the theoretical and experimental wavenumbers, chemical shifts, and signal intensities confirms that the chosen computational model (level of theory and basis set) accurately represents the molecular structure and electronic properties of the compound. For many related imidazole derivatives, studies have shown good agreement between experimental FTIR/FT-Raman spectra and theoretical spectra calculated using methods like B3LYP, allowing for precise vibrational mode assignments. nih.govdoi.org However, a similar comparative analysis specifically for this compound is not available in the reviewed literature.
Quantitative Structure-Activity Relationship (QSAR) Modeling (Theoretical Parameters)
QSAR studies aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity. This is achieved by correlating physicochemical properties, often represented by calculated quantum chemical descriptors, with activity data.
Derivation of Quantum Chemical Descriptors for SAR Studies
Quantum chemical descriptors provide insight into the electronic structure, reactivity, and intermolecular interactions of a molecule. These parameters are derived from the optimized molecular geometry, typically calculated using DFT methods. For a molecule like this compound, these descriptors would include:
Frontier Molecular Orbitals (FMO): The energy of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The EHOMO relates to the ability to donate electrons, while the ELUMO relates to the ability to accept electrons.
HOMO-LUMO Energy Gap (ΔE): The difference between ELUMO and EHOMO, which is an indicator of molecular stability and chemical reactivity.
Global Reactivity Descriptors: Parameters such as chemical hardness (η), softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). These are calculated from the ionization potential and electron affinity, which are often approximated by the HOMO and LUMO energies.
Electrostatic Properties: The molecular dipole moment (μ) and the Molecular Electrostatic Potential (MEP) map, which illustrates the charge distribution and is used to predict sites for electrophilic and nucleophilic attack.
Atomic Charges: Mulliken or Natural Bond Orbital (NBO) charges, which quantify the electron distribution on each atom in the molecule.
While the methodologies for these calculations are well-established and have been applied to numerous nitroimidazoles, a specific dataset of these descriptors for this compound within a QSAR context is not documented in the available literature. nih.gov
Correlation of Theoretical Parameters with Predicted Chemical Behavior and Reactivity
The derived quantum chemical descriptors are correlated with the compound's observed or predicted behavior. For instance:
A low HOMO-LUMO energy gap suggests higher chemical reactivity and lower kinetic stability, indicating the molecule is more polarizable.
The MEP map can predict reactive sites. Regions of negative potential (electron-rich) are susceptible to electrophilic attack, while regions of positive potential (electron-poor) are prone to nucleophilic attack.
Local reactivity descriptors, such as Fukui functions, can be used to identify the most reactive atomic sites within the molecule for nucleophilic, electrophilic, and radical attacks. doi.org
For related compounds, these theoretical parameters have been successfully used to explain structure-activity relationships. nih.gov However, a specific study correlating these theoretical parameters with the chemical behavior and reactivity of this compound has not been found.
Reaction Mechanism Studies through Computational Methods
Computational methods are powerful tools for elucidating the detailed mechanisms of chemical reactions, providing information that is often difficult to obtain experimentally.
Exploration of Reaction Pathways and Transition States
By mapping the potential energy surface (PES) of a reaction, computational chemists can identify the most likely reaction pathway. This involves locating and characterizing the structures of reactants, products, any intermediates, and, crucially, the transition states (TS). A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. The geometry of the TS provides insight into the bond-breaking and bond-forming processes. For a given reaction involving this compound, computational methods could be used to explore various potential pathways, such as nucleophilic substitution at the chlorine-bearing carbon. However, no specific computational studies detailing reaction pathways or identifying transition states for this compound were found in the literature.
Energy Profiles and Reaction Kinetics from Theoretical Models
From the calculated activation energies, theoretical reaction rate constants can be estimated using theories like Transition State Theory (TST) and Rice-Ramsperger-Kassel-Marcus (RRKM) theory. physchemres.org These theoretical kinetic models can predict how reaction rates change with temperature. While this approach has been applied to study the kinetics of other nitroimidazole reactions, such theoretical models and energy profiles have not been published specifically for this compound. physchemres.org
Research Applications As Chemical Intermediates and Functional Scaffolds
Role in the Synthesis of Diverse Imidazole (B134444) Derivatives
As a foundational molecule, 5-chloro-4-nitro-1H-imidazole is instrumental in the synthesis of a broad spectrum of imidazole derivatives. Its inherent reactivity is harnessed to build advanced molecular architectures with applications ranging from pharmaceuticals to materials science.
The nitroimidazole scaffold is a cornerstone in the development of life-saving drugs. The journey of nitroimidazole in drug discovery began with the isolation of Azomycin from bacteria, which spurred the synthesis of numerous analogues and regioisomers. This exploration has led to critical medicines, including drugs for treating multi-drug resistant tuberculosis like Delamanid and Pretomanid.
A prominent example of its role as a precursor is in the synthesis of the immunosuppressive drug Azathioprine. The process involves the condensation of a derivative, 4-chloro-1-methyl-5-nitro-1H-imidazole, with 6-mercaptopurine (B1684380). This reaction exemplifies how the chloro-nitro-imidazole core can be elaborated into a more complex, fused heterocyclic system with significant biological activity.
Furthermore, related chloro-nitro-imidazoles are used to create novel antitubercular agents. For instance, 2-chloro-4-nitro-1H-imidazole is a starting material for synthesizing analogues of the drug candidate PA-824, demonstrating the scaffold's importance in generating advanced heterocyclic structures for infectious disease research.
| Precursor | Resulting Compound/Scaffold | Therapeutic Area/Application |
|---|---|---|
| 4-chloro-1-methyl-5-nitro-1H-imidazole | Azathioprine | Immunosuppression, Rheumatoid Arthritis |
| 2-chloro-4-nitro-1H-imidazole | PA-824 Analogues | Antitubercular Research |
| Nitroimidazole Core | Delamanid / Pretomanid | Multi-Drug Resistant Tuberculosis |
The synthesis of advanced molecules often requires a multi-step approach, and chloro-nitro-imidazole derivatives serve as crucial building blocks in these intricate sequences. The synthesis of antitubercular agents from 2-chloro-4-nitro-1H-imidazole derivatives illustrates this complexity. A typical synthetic route may involve:
Alkylation: Attaching a side chain to the imidazole nitrogen.
Functional Group Interconversion: Converting a hydroxyl group on the side chain to a mesylate to create a better leaving group.
Substitution: Replacing the mesylate with other functional groups like azides or iodides to build molecular diversity.
Reduction: Converting an azide (B81097) group into a primary amine.
Each of these steps adds a layer of complexity and functionality to the final molecule, highlighting the foundational role of the initial chloro-nitro-imidazole building block. Similarly, the synthesis of Azathioprine from its precursor is a key step in a larger process to create the final active pharmaceutical ingredient.
Contributions to Medicinal Chemistry Research (as Synthetic Intermediates)
In medicinal chemistry, the ultimate goal is to design and synthesize molecules with therapeutic effects. This compound and its relatives are pivotal intermediates that enable the exploration and development of new drugs.
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, as they reveal how a molecule's chemical structure relates to its biological activity. The nitroimidazole scaffold is extensively used for this purpose. By systematically modifying the scaffold, researchers can determine which parts of the molecule are essential for its therapeutic action.
For example, in the development of antitubercular nitroimidazoles, researchers synthesized a series of analogues to probe the determinants of activity. Key findings from these SAR studies include:
The Nitro Group: This group is essential for the antimicrobial activity of 5-nitroheterocycles, as its reduction leads to the formation of reactive intermediates that damage cellular macromolecules.
Substitution at the 2-position: Replacing an oxygen atom in the side chain of a PA-824 analogue with nitrogen or sulfur atoms significantly alters the compound's aerobic activity against M. tuberculosis.
Side Chain Modifications: The type of alkylthio moiety at the C-2 position of related thiadiazole rings can significantly alter the inhibitory activity against H. pylori.
These studies demonstrate how the chloro-nitro-imidazole core provides a reliable platform for generating a library of related compounds, allowing for a detailed investigation of how structural changes impact biological function.
| Scaffold/Derivative | Structural Modification | Impact on Biological Activity |
|---|---|---|
| Antitubercular Nitroimidazoles (PA-824 type) | Replacement of 2-position oxygen in oxazine (B8389632) ring | Affects aerobic activity against M. tuberculosis |
| 5-(nitroaryl)-1,3,4-thiadiazoles | Substitution of 1-methyl-5-nitroimidazole (B135252) at C-5 | Preferable for potent anti-H. pylori activity |
| Substituted Imidazoles | Addition of chloro and nitro groups at the 2nd position | Showed significant anticonvulsant activity |
The imidazole ring is a versatile pharmacophore that can form various interactions with biological targets. This versatility has made the this compound scaffold a starting point for designing entirely new chemical entities. The goal is to create molecules with improved efficacy, better safety profiles, or novel mechanisms of action.
The development of drugs like Metronidazole, Ornidazole, and Tinidazole from the basic 5-nitroimidazole structure showcases the success of this approach in treating infections caused by anaerobic bacteria and protozoa. More recently, this scaffold has been employed to create compounds targeting a range of diseases. For instance, researchers have designed and synthesized novel 1,5-diaryl-1H-imidazole derivatives as potential inhibitors of the interaction between HIV-1 integrase and the host protein LEDGF/p75. This represents a modern application of imidazole chemistry in the design of new antiviral agents.
The proven track record of the nitroimidazole scaffold continues to inspire the creation of new drug candidates for diseases ranging from parasitic infections to cancer.
Potential in Functional Materials Development
Beyond its well-established role in medicinal chemistry, this compound and its derivatives have potential applications in the field of materials science. The specific chemical structure and active properties of the compound may allow it to be incorporated into the synthesis of functional materials. Such materials could possess special characteristics like enhanced stability, conductivity, or unique optical properties, potentially finding use in electronic devices or optical materials.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-chloro-4-nitro-1H-imidazole |
| 4-chloro-1-methyl-5-nitro-1H-imidazole |
| Azathioprine |
| Azomycin |
| Delamanid |
| Metronidazole |
| Ornidazole |
| PA-824 |
| Pretomanid |
| Tinidazole |
| 6-mercaptopurine |
Integration into Advanced Organic Materials
The integration of nitroimidazole derivatives into advanced organic materials is an area of growing interest, leveraging the unique electronic and structural properties of the imidazole ring. Although specific applications of this compound in materials science are not extensively documented, its chemical properties suggest its potential as a precursor for functional materials. The presence of the nitro group, a strong electron-withdrawing group, and the electron-rich imidazole ring can influence the polarity, stability, conductivity, and optical properties of resulting materials. quinoline-thiophene.com
As a chemical intermediate, this compound can be used to synthesize more complex imidazole-containing compounds that may be incorporated into:
Functional Polymers: The reactive sites on the imidazole ring allow it to be incorporated into polymer backbones or as a pendant group, potentially creating materials with specialized thermal stability or conductive properties.
Optical Materials: The nitroaromatic structure is a common feature in molecules with non-linear optical (NLO) properties. Derivatives of this compound could be explored for applications in electronic and optical devices. quinoline-thiophene.com
High-Energy Density Materials: Nitroimidazole derivatives have been historically investigated for their potential as high-energy density materials, owing to the high nitrogen content and the presence of the nitro group. nih.gov
The versatility of the broader class of nitroimidazoles in materials science underscores the potential of this compound as a foundational scaffold for future research in this domain. derpharmachemica.com
Role in the Synthesis of Specialized Chemical Probes and Diagnostic Tools
The nitroimidazole scaffold is a critical component in the development of specialized chemical probes and diagnostic tools, particularly for detecting hypoxic (low oxygen) conditions in biological systems. nih.gov The mechanism relies on the selective reduction of the nitro group under anaerobic conditions, leading to the generation of reactive intermediates that can covalently bind to cellular macromolecules. nih.gov This property allows for the specific labeling and imaging of hypoxic tissues, which is a key feature of many solid tumors. nih.govbiosynth.com
While direct synthesis of probes from this compound is not widely reported, its N-methylated analog, 5-chloro-1-methyl-4-nitroimidazole (B20735), has been utilized in research exploring the radiosensitization of mammalian cells. sigmaaldrich.com Such studies are fundamental to developing agents that can enhance the efficacy of radiation therapy, a field closely linked to diagnostics.
A prominent example of a nitroimidazole-based diagnostic tool is Pimonidazole. nih.gov Pimonidazole is a diagnostic marker used to identify hypoxic cells in tumors. nih.gov After administration, it is reductively activated in low-oxygen environments, forming adducts that can be detected with specific antibodies for analysis via methods like immunohistochemistry and flow cytometry. nih.gov
The synthesis of such diagnostic agents often involves the functionalization of a core nitroimidazole structure. The reactive nature of this compound, particularly the potential for nucleophilic substitution of the chlorine atom, makes it a suitable starting point for creating diverse derivatives. Through multi-step synthesis, the imidazole core can be linked to reporter molecules (e.g., fluorescent dyes) or other functional groups to create sophisticated probes for biological imaging and diagnostics. nih.gov
Table 1: Key Reactions and Derivatives
| Starting Material | Reagent(s) | Product | Application Area |
| 5-chloro-1-methyl-4-nitroimidazole | Arylboronic acids, Palladium catalyst | 5-aryl-1-methyl-4-nitroimidazoles | Precursors for pharmaceuticals sigmaaldrich.com |
| 2-nitroimidazole | 3-(1-piperidino)propylene oxide | Pimonidazole | Diagnostic marker for tumor hypoxia nih.gov |
| 4-nitroimidazole (B12731) | Dibromination, then selective debromination | 2-bromo-4-nitro-1H-imidazole | Key building block for nitroimidazole drugs researchgate.net |
Structure Activity Relationship Sar Studies of 5 Chloro 4 Nitro 1h Imidazole Analogs Mechanism Focused
Influence of the Nitro Group on Chemical Reactivity and Interaction Mechanisms
The nitro group is a critical pharmacophore in this class of compounds, profoundly influencing their mechanism of action. nih.gov Its presence is essential for the biological activity observed in many nitroimidazole derivatives. researchgate.net
Significance of Nitro Group Bio-reduction for Target Engagement (Chemical Perspective)
A crucial step in the mechanism of action for many nitroimidazoles is the bio-reduction of the nitro group. nih.govnih.gov These compounds often act as prodrugs, which are activated under specific physiological conditions, such as hypoxia. nih.govwikipedia.org The reduction process, often catalyzed by nitroreductases, transforms the nitro group into highly reactive intermediates, including nitroso and hydroxylamine (B1172632) derivatives, as well as nitro anion radicals. nih.govnih.govmdpi.comnih.gov
Electronic Effects on Ring System Reactivity and Electron-Withdrawing Properties
The nitro group is a strong electron-withdrawing group, which significantly influences the electronic properties of the imidazole (B134444) ring. nih.govquinoline-thiophene.com This electron-withdrawing nature has several important consequences for the molecule's reactivity:
Increased Ring Acidity: The electron-withdrawing effect of the nitro group increases the acidity of the N-H proton on the imidazole ring.
Modified Nucleophilicity: It deactivates the imidazole ring towards electrophilic attack while making it more susceptible to nucleophilic substitution reactions. quinoline-thiophene.com
Enhanced Redox Potential: The electron-withdrawing properties of the nitro group facilitate its own reduction, a key step in the activation of these compounds.
The position of the nitro group on the imidazole ring (e.g., 4-nitro vs. 5-nitro) can also lead to differences in biological activity, partly due to the distinct electronic environments created. nih.gov
Impact of Halogen Substitution (Chlorine) on Chemical Interactions
The presence and position of a halogen atom, such as chlorine, on the imidazole ring also play a significant role in modulating the chemical properties and biological activity of 5-chloro-4-nitro-1H-imidazole analogs.
Steric Considerations in Molecular Recognition and Reaction Pathways
Beyond its electronic effects, the chlorine atom introduces steric bulk to the imidazole ring. This steric hindrance can influence how the molecule fits into the active site of an enzyme or binds to a biological receptor. nih.gov The size and position of the halogen can affect the orientation of the molecule within a binding pocket, potentially enhancing or diminishing its activity. researchgate.netacs.org These steric factors can also play a role in the reaction pathways of the activated drug, influencing which cellular components it interacts with. nih.gov
Effects of N-Substitution on the Imidazole Core
Modification of the imidazole core by substituting the hydrogen atom on the nitrogen (N-1 position) is a common strategy to alter the properties of nitroimidazole analogs. nih.govjopir.in N-substitution can have a profound impact on several key parameters:
Lipophilicity: The nature of the substituent at the N-1 position can significantly alter the molecule's lipophilicity (fat-solubility). This, in turn, affects its ability to cross cell membranes and reach its target. nih.gov
Metabolic Stability: N-substitution can protect the imidazole ring from certain metabolic transformations, potentially increasing the compound's half-life in a biological system. jopir.in
Target Specificity: The substituent at the N-1 position can be designed to introduce additional points of interaction with the biological target, potentially increasing binding affinity and specificity.
For instance, the synthesis of various N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives has been explored to modulate their biological activities. semanticscholar.org Similarly, the synthesis of 5-aryl-1-methyl-4-nitroimidazoles via Suzuki coupling reactions highlights the versatility of modifying the imidazole scaffold to generate analogs with diverse properties. nih.gov
Table 1: Summary of Substituent Effects on the Chemical Properties of this compound Analogs
| Structural Feature | Influence on Chemical Properties |
|---|---|
| Nitro Group | Acts as a key pharmacophore; undergoes bio-reduction to form reactive species. Strong electron-withdrawing group, increasing ring acidity and facilitating its own reduction. nih.govresearchgate.netnih.govnih.govnih.govquinoline-thiophene.com |
| Chlorine Atom | Electron-withdrawing group that modulates the electronic density of the imidazole ring. Introduces steric bulk, which can influence molecular recognition and reaction pathways. nih.govquinoline-thiophene.comnih.govrsc.orgresearchgate.netacs.org |
| N-Substitution | Alters lipophilicity, affecting membrane permeability. Can improve metabolic stability. Provides opportunities for additional interactions with biological targets, influencing specificity. nih.govjopir.innih.govsemanticscholar.org |
Influence of Alkyl and Other Substituents on Ring Conformation and Reactivity
The substitution of alkyl and other functional groups on the this compound scaffold significantly influences the molecule's electronic properties, conformation, and ultimately, its chemical reactivity. The imidazole ring itself is an electron-rich aromatic system. However, the presence of a strongly electron-withdrawing nitro group at the C4 position and an electronegative chlorine atom at the C5 position substantially modifies the electron density distribution within the ring.
Alkylation at the N1 position is a common modification. The nature of the alkyl group can impact the steric hindrance around the imidazole core, potentially affecting its interaction with biological targets. Furthermore, the electronic nature of substituents on the imidazole ring dictates its reactivity. Electron-withdrawing groups, such as the nitro group, decrease the electron density of the imidazole ring, which can influence its reactivity in various chemical transformations. Conversely, the introduction of electron-donating groups could enhance the nucleophilicity of the ring.
The reactivity of the chlorine atom at the C5 position is of particular interest. It is an active site, susceptible to nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups at this position, making it a key handle for chemical modification and the generation of diverse analog libraries. For instance, the Suzuki coupling reaction has been successfully employed to replace the chlorine atom with various aryl groups, demonstrating the utility of this position in creating new derivatives with potentially enhanced biological activities.
Modulation of Intermolecular Interactions
The introduction of different substituents on the this compound core can significantly modulate the intermolecular interactions that govern the compound's physical properties and its binding to biological macromolecules. These interactions include hydrogen bonding, van der Waals forces, and π-π stacking.
The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, while an N-H group, if present, can serve as a hydrogen bond donor. Substituents with hydrogen bonding capabilities, such as hydroxyl or amino groups, can introduce additional sites for these interactions, potentially enhancing the binding affinity of the molecule to its target.
Crystal structure analyses of related nitroimidazole compounds have revealed the presence of various weak intermolecular interactions, such as C-H···O and C-H···N hydrogen bonds, which contribute to the stability of the crystal lattice. The introduction of different functional groups can alter these interaction patterns. For example, the incorporation of aromatic rings can lead to π-π stacking interactions, which can be a crucial factor in the binding of a ligand to a protein's active site. The modulation of these non-covalent interactions is a key strategy in the rational design of more potent and selective analogs.
Systematic Structural Modifications and Their Theoretical Implications for Reactivity
The systematic modification of the this compound structure, guided by SAR principles and computational chemistry, is a powerful approach to understanding and predicting the chemical behavior of its analogs.
Rational Design of Derivatives Based on SAR Principles
The rational design of novel this compound derivatives is heavily reliant on established SAR principles. By analyzing the biological activity of a series of analogs with systematic structural variations, researchers can identify the key pharmacophoric features required for a desired effect.
For example, a study on 5-aryl-1-methyl-4-nitroimidazoles, synthesized from 5-chloro-1-methyl-4-nitroimidazole (B20735), revealed important SAR insights for antiparasitic activity. The nature and position of substituents on the aryl ring introduced at the C5 position were found to have a significant impact on the activity against Entamoeba histolytica and Giardia intestinalis. Specifically, the presence of a chlorine atom at the meta-position of the aryl ring led to a twofold increase in activity compared to the standard drug, metronidazole. This finding provides a clear vector for the rational design of more potent antiparasitic agents.
The general approach to rational design involves:
Identification of a lead compound: In this case, this compound or one of its active analogs.
Systematic modification: Altering specific positions of the molecule with a variety of substituents to probe the effects of steric, electronic, and hydrophobic properties.
Biological evaluation: Testing the new derivatives in relevant assays to determine their activity.
SAR analysis: Correlating the structural changes with the observed biological activity to build a predictive model for designing the next generation of compounds.
Interactive Table of Antiparasitic Activity of 5-Aryl-1-methyl-4-nitroimidazoles
| Compound | R | IC50 (µM/mL) vs. E. histolytica | IC50 (µM/mL) vs. G. intestinalis |
|---|---|---|---|
| 5a | H | 2.15 | 2.15 |
| 5b | 4-CH3 | 1.89 | 1.89 |
| 5c | 4-OCH3 | 4.43 | 4.43 |
| 5d | 4-Cl | 1.72 | 1.72 |
| 5e | 4-F | 2.56 | 2.56 |
| 5f | 3-Cl | 1.47 | 1.47 |
Computational Approaches to Predict Structural Modifications' Impact on Chemical Behavior
Computational chemistry offers a powerful toolkit for predicting how structural modifications to this compound will affect its chemical behavior and, by extension, its biological activity. These in silico methods can significantly accelerate the drug discovery process by prioritizing the synthesis of the most promising candidates.
Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters), a predictive model can be developed. This model can then be used to estimate the activity of virtual compounds before they are synthesized.
Molecular docking is a computational technique used to predict the preferred binding mode of a ligand to a biological target, such as a protein or enzyme. This method can provide insights into the key intermolecular interactions responsible for binding and can help to explain the observed SAR. For example, docking studies on nitroimidazole analogs have been used to understand their interactions with potential protein targets.
Molecular dynamics (MD) simulations can be used to study the dynamic behavior of a ligand-target complex over time. This can provide a more realistic picture of the binding process and can help to assess the stability of the predicted binding mode.
Density Functional Theory (DFT) is a quantum mechanical method that can be used to calculate the electronic structure of molecules. These calculations can provide valuable information about a molecule's reactivity, such as the distribution of electron density and the energies of its molecular orbitals. This information can be used to predict which parts of the molecule are most likely to be involved in chemical reactions.
These computational approaches, when used in conjunction with experimental SAR data, provide a robust platform for the rational design and optimization of novel this compound derivatives with improved chemical and biological properties.
Q & A
Basic: What synthetic routes are optimized for preparing 5-chloro-4-nitro-1H-imidazole, and how do reaction conditions influence yield and purity?
Answer:
The synthesis typically involves nitration of a pre-functionalized imidazole precursor. For example, nitration of 5-chloro-1-methylimidazole using concentrated nitric acid under controlled temperatures (0–5°C) yields this compound with ~70–80% purity . Key parameters include:
- Temperature control: Higher temperatures (>10°C) risk side reactions (e.g., over-nitration or ring decomposition).
- Stoichiometry: Excess nitric acid (≥1.2 equiv) ensures complete nitration but requires post-reaction neutralization to prevent degradation.
Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity to >95% .
Advanced: How can contradictory literature data on the antimicrobial activity of this compound derivatives be resolved?
Answer:
Discrepancies in biological activity often arise from:
- Structural variations: Minor substituent changes (e.g., methyl vs. ethyl groups at position 1) alter pharmacokinetics and target binding .
- Assay conditions: MIC values vary with bacterial strain (e.g., E. coli vs. S. aureus), inoculum size, and solvent (DMSO vs. saline). Standardized protocols (CLSI guidelines) and dose-response curves (IC₅₀) are critical for cross-study comparisons .
- Mechanistic ambiguity: Nitro group reduction (to reactive nitro radicals) is pH-dependent; validate mechanisms using ESR spectroscopy or radical scavengers .
Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?
Answer:
- NMR spectroscopy:
- Mass spectrometry (MS): Molecular ion [M+H]⁺ at m/z 162.5 (C₄H₃ClN₃O₂) .
- HPLC: Purity >95% with retention time matching a certified reference standard .
Advanced: What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?
Answer:
- DFT calculations: Model the electron-deficient C4 position (due to nitro and chloro groups) to predict sites for nucleophilic attack (e.g., amines, thiols) .
- Docking studies: Simulate interactions with biological targets (e.g., nitroreductase enzymes) to rationalize selectivity .
- Solvent effects: Use COSMO-RS models to optimize reaction media (e.g., DMF vs. acetonitrile) for substitution kinetics .
Basic: How does the nitro group in this compound influence its stability under storage conditions?
Answer:
- Photodegradation: Nitro groups are light-sensitive; store in amber vials at –20°C to prevent radical formation .
- Thermal stability: Decomposes above 80°C (TGA data), releasing NOₓ gases; avoid lyophilization .
- Hygroscopicity: Minimal water absorption (TGA <1% weight loss at 25°C/60% RH) allows room-temperature storage in desiccators .
Advanced: What experimental designs address low yields in multi-step syntheses of this compound-based pharmacophores?
Answer:
- Factorial design: Optimize variables (temperature, catalyst loading, reaction time) using a 2³ design to identify critical factors .
- In-line monitoring: Use FTIR or Raman spectroscopy to track intermediate formation and adjust conditions in real time .
- Protecting groups: Introduce tert-butoxycarbonyl (Boc) at reactive positions (e.g., N1) to prevent side reactions during nitration .
Basic: What are the key spectral signatures differentiating this compound from its structural analogs?
Answer:
- IR spectroscopy: Nitro group stretches at 1520 cm⁻¹ (asymmetric) and 1340 cm⁻¹ (symmetric) .
- UV-Vis: λₘₐₐ at 270 nm (imidazole π→π*) and 320 nm (nitro n→π*) .
- X-ray crystallography: Planar imidazole ring with dihedral angles <5° between nitro and chloro substituents .
Advanced: How can structure-activity relationship (SAR) studies improve the selectivity of this compound derivatives for antiparasitic targets?
Answer:
- Positional isomerism: Compare 4-nitro vs. 5-nitro derivatives; nitro at C4 enhances binding to Trypanosoma brucei nitroreductase .
- Substituent effects: Bulky groups at N1 reduce off-target interactions (e.g., mammalian enzymes) .
- Prodrug design: Incorporate bioreducible groups (e.g., phosphoramidates) to enhance intracellular activation .
Basic: What safety precautions are critical when handling this compound in laboratory settings?
Answer:
- Toxicity: Nitroimidazoles are mutagenic; use PPE (gloves, lab coat) and work in a fume hood .
- Spill management: Neutralize with 10% sodium bicarbonate before disposal .
- Waste disposal: Incinerate at >1000°C to prevent environmental release of nitro byproducts .
Advanced: How do solvent polarity and pH affect the electrochemical reduction of this compound in mechanistic studies?
Answer:
- Polar aprotic solvents (DMF): Stabilize radical intermediates, enabling detection via cyclic voltammetry (E₁/₂ ≈ –0.8 V vs. Ag/AgCl) .
- Acidic conditions (pH <4): Promote nitro group protonation, accelerating 4-electron reduction to hydroxylamine derivatives .
- Neutral/basic conditions: Favor 2-electron reduction to nitroso intermediates, which dimerize irreversibly .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
